Cas no 571162-05-5 (N-benzyl-2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamide)

N-benzyl-2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-benzyl-2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamide
- SMR000590457
- 571162-05-5
- HMS2903D21
- HMS1757I12
- MLS001176131
- EN300-26597613
- Z27748531
- CHEMBL1391536
-
- インチ: 1S/C18H16N4O/c1-13-15(9-17(11-20)22(13)2)8-16(10-19)18(23)21-12-14-6-4-3-5-7-14/h3-9H,12H2,1-2H3,(H,21,23)/b16-8+
- InChIKey: FPBIRZJDSIGRFS-LZYBPNLTSA-N
- ほほえんだ: O=C(/C(/C#N)=C/C1C=C(C#N)N(C)C=1C)NCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 304.13241115g/mol
- どういたいしつりょう: 304.13241115g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 558
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 81.6Ų
N-benzyl-2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26597613-0.05g |
N-benzyl-2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamide |
571162-05-5 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-benzyl-2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamide 関連文献
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N-benzyl-2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamideに関する追加情報
Comprehensive Overview of N-benzyl-2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamide (CAS No. 571162-05-5)
N-benzyl-2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamide (CAS No. 571162-05-5) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique cyano and pyrrole functional groups, exhibits remarkable potential in various applications, ranging from pharmaceutical intermediates to advanced material synthesis. Its molecular structure, featuring a benzyl group and a prop-2-enamide backbone, makes it a versatile building block for researchers exploring novel chemical entities.
The growing interest in N-benzyl-2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamide is driven by its potential role in drug discovery. Recent studies highlight its relevance in the development of kinase inhibitors and antimicrobial agents, aligning with the current focus on combating antibiotic resistance and chronic diseases. Researchers are particularly intrigued by its cyano-substituted pyrrole moiety, which is known to enhance binding affinity and metabolic stability in bioactive molecules. This has led to increased searches for "pyrrole derivatives in drug design" and "cyano-functionalized compounds" across scientific databases.
In addition to its pharmaceutical applications, CAS No. 571162-05-5 is also explored in material science. Its conjugated system, attributed to the prop-2-enamide and cyano groups, suggests potential utility in organic electronics, such as OLEDs and sensors. This aligns with the surge in demand for sustainable and high-performance materials, a topic frequently queried in AI-driven research tools. The compound's ability to participate in cross-coupling reactions further expands its utility, making it a subject of interest for "organic synthesis breakthroughs" and "advanced material innovation."
From a synthetic perspective, N-benzyl-2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamide exemplifies the convergence of multicomponent reactions and green chemistry principles. Its preparation often involves Knoevenagel condensation, a widely studied transformation in modern organic synthesis. This resonates with the industry's shift toward eco-friendly methodologies, a trending topic in academic and industrial forums. Queries like "sustainable synthesis of pyrrole derivatives" and "catalyst-free reactions" reflect this shift, further underscoring the compound's relevance.
Analytical characterization of CAS No. 571162-05-5 typically employs techniques such as NMR spectroscopy, mass spectrometry, and HPLC, ensuring high purity and structural integrity. These methods are critical for researchers investigating "quality control in specialty chemicals" or "structural elucidation of complex molecules." The compound's stability under various conditions also makes it a reliable candidate for long-term studies, addressing common concerns about compound degradation in storage and handling.
Looking ahead, the versatility of N-benzyl-2-cyano-3-(5-cyano-1,2-dimethyl-1H-pyrrol-3-yl)prop-2-enamide positions it as a key player in interdisciplinary research. Whether in the context of "targeted drug delivery" or "smart material development," its unique properties continue to inspire innovation. As the scientific community prioritizes precision medicine and sustainable technologies, this compound is poised to remain at the forefront of cutting-edge discoveries.
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